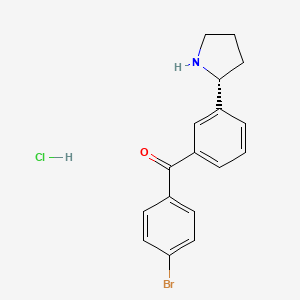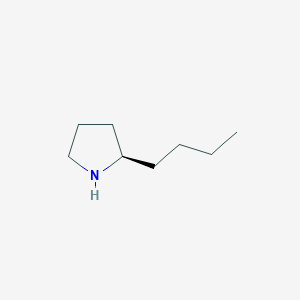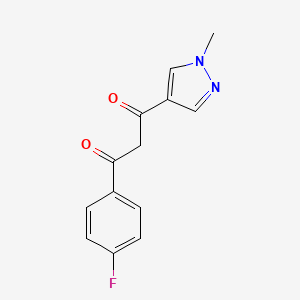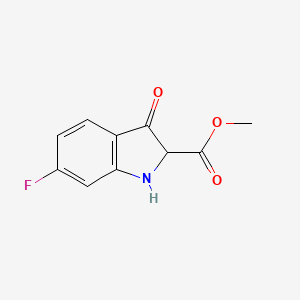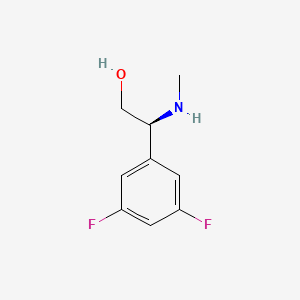
N-((R)-1-Phenylethyl)quinuclidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(®-1-Phenylethyl)quinuclidin-3-amine is a chiral amine compound with a quinuclidine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Phenylethyl)quinuclidin-3-amine typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of N-(®-1-Phenylethyl)quinuclidin-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(®-1-Phenylethyl)quinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The quinuclidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-(®-1-Phenylethyl)quinuclidin-3-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(®-1-Phenylethyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinuclidine backbone allows it to fit into binding sites, modulating the activity of the target. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidin-3-amine: A simpler analog without the phenylethyl group.
N-Phenylethylquinuclidine: Similar structure but may differ in stereochemistry.
N-Benzylquinuclidine: Another analog with a benzyl group instead of phenylethyl.
Uniqueness
N-(®-1-Phenylethyl)quinuclidin-3-amine is unique due to its chiral center and the presence of the phenylethyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15?/m1/s1 |
Clave InChI |
YUJLYFFNXJRLDW-KEKZHRQWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


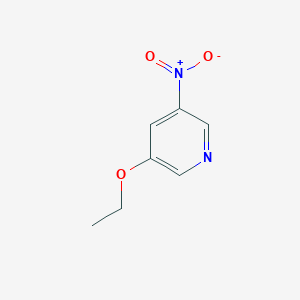
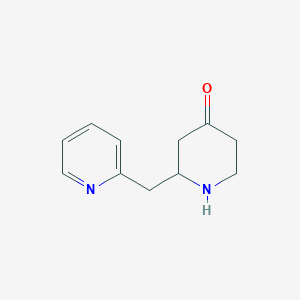
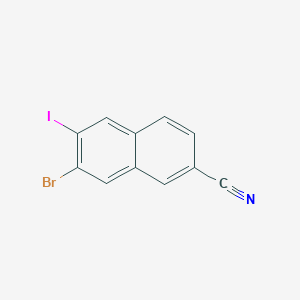
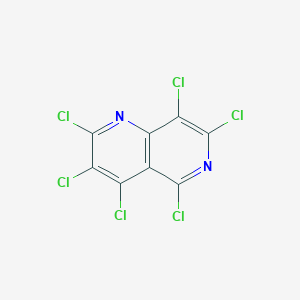
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
